

chemical synthesis and derivatives of Jervine

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Compound of Interest

Compound Name: Jervine

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An In-depth Technical Guide on the Chemical Synthesis and Derivatives of **Jervine** for Researchers, Scientists, and Drug Development Professionals.

Introduction

Jervine, a naturally occurring steroidal alkaloid found in plants of the Veratrum genus, has garnered significant attention in the scientific community for its potent biological activities.^[1] Historically known for its teratogenic effects, causing cyclopia and holoprosencephaly in livestock, the mechanism of action of **jervine** has been elucidated as a potent inhibitor of the Hedgehog (Hh) signaling pathway.^[2] This pathway is crucial during embryonic development and its aberrant activation in adults is implicated in the pathogenesis of various cancers, including basal cell carcinoma, medulloblastoma, and pancreatic cancer. The discovery of **jervine**'s ability to modulate this pathway by directly binding to the Smoothed (Smo) receptor has opened avenues for the development of novel anticancer therapeutics.^{[1][2]}

This technical guide provides a comprehensive overview of the chemical synthesis of **jervine**, the development of its derivatives, and their biological evaluation. It is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, oncology, and pharmacology. The guide includes a summary of quantitative biological data, detailed experimental methodologies for key reactions and assays, and visualizations of relevant pathways and workflows.

Chemical Synthesis of Jervine

The total synthesis of **jervine** is a complex undertaking due to its rigid C-nor-D-homo steroid skeleton and multiple stereocenters. The first total syntheses were landmark achievements

reported by Masamune and Johnson in 1967.[3] These initial routes were lengthy, often requiring over 40 steps. More recent synthetic strategies have focused on convergent approaches to improve efficiency.

A key feature of modern **jervine** synthesis is the convergent assembly of two main fragments: a steroidal core and a heterocyclic portion.[4][5] This approach allows for the independent synthesis and optimization of each fragment before their coupling.

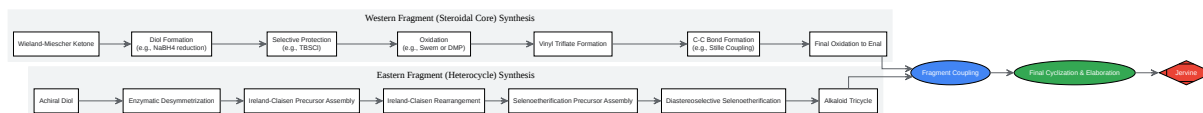
Key Synthetic Strategies and Reactions

Several key chemical reactions are instrumental in the synthesis of **jervine** and its core structures:

- Ireland-Claisen Rearrangement: This powerful[5][5]-sigmatropic rearrangement is employed to establish the critical cis-relationship between the amine and methyl groups on the tetrahydrofuran E-ring of the **jervine** structure.[4][5]
- Diastereoselective Selenoetherification: This reaction is crucial for the construction of the D/E oxaspiro[4.5]decene ring system with the correct stereochemistry.[4][5]
- Swern Oxidation and Dess-Martin Periodinane Oxidation: These are widely used methods for the oxidation of alcohols to aldehydes or ketones, which are key intermediates in the synthetic pathway.[4]
- Stille Coupling: This cross-coupling reaction is utilized to form key carbon-carbon bonds in the assembly of the **jervine** framework.[4]

Experimental Workflow for a Convergent Synthesis Approach

The following diagram illustrates a generalized workflow for a convergent synthesis of **jervine**, highlighting the preparation of key fragments and their subsequent coupling.



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Caption: Convergent synthesis workflow for **Jervine**.

Detailed Experimental Protocols

Detailed, step-by-step experimental procedures, including reagent quantities, reaction conditions, purification methods, and analytical data for the synthesis of **jervine** and its intermediates, are typically provided in the supporting information of peer-reviewed publications. For a comprehensive understanding, it is recommended to consult the supplementary materials of the cited literature, such as "Progress toward a Convergent, Asymmetric Synthesis of **Jervine**".^{[4][5]}

Jervine Derivatives and Structure-Activity Relationships (SAR)

The development of **jervine** derivatives has been primarily focused on enhancing its potency as a Hedgehog signaling inhibitor and improving its pharmacological properties. Structure-activity relationship (SAR) studies have provided valuable insights into the structural features of the **jervine** scaffold that are critical for its biological activity.

Modifications at the C-3 Position

The hydroxyl group at the C-3 position is a common site for modification. Oxidation to a 3-keto group has been shown to influence biological activity.

N-Substituted Derivatives

The nitrogen atom in the piperidine ring (F-ring) is another key position for derivatization. N-alkylation can modulate the compound's polarity and its interaction with the Smoothed receptor.

Quantitative Data on Jervine and its Derivatives

The following tables summarize the available quantitative data for **jervine** and some of its derivatives, focusing on their Hedgehog signaling inhibitory, anticancer, and antifungal activities.

Table 1: Hedgehog Signaling Inhibitory Activity

Compound	Assay System	IC50 (nM)	Reference(s)
Jervine	Hedgehog signaling assay	500-700	[6]

Table 2: Anticancer Activity (IC50 values)

Compound	Cancer Cell Line	IC50 (μM)	Reference(s)
Jervine	Myelodysplastic syndromes MUTZ-1	Concentration-dependent inhibition	[7]
Jervine	Prostate cancer PC-3	Anti-proliferative and anti-migratory effects	[8]
Jervine Derivatives	Various cancer cell lines	Data not yet fully compiled	[9][10][11]

Table 3: Antifungal Activity (MIC values)

Compound	Fungal Strain	MIC (µg/mL)	Reference(s)
Jervine	Candida parapsilosis	Effective inhibition	[12]
Jervine	Candida krusei	Effective inhibition	[12]
Jervine	Botrytis cinerea	80% germination inhibition at 50 µg/mL	[4]
Jervine	Puccinia recondita	60% germination inhibition at 50 µg/mL	[4]
Jervine Derivatives	Various fungal strains	Data not yet fully compiled	[6][13][14][15]

Biological Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

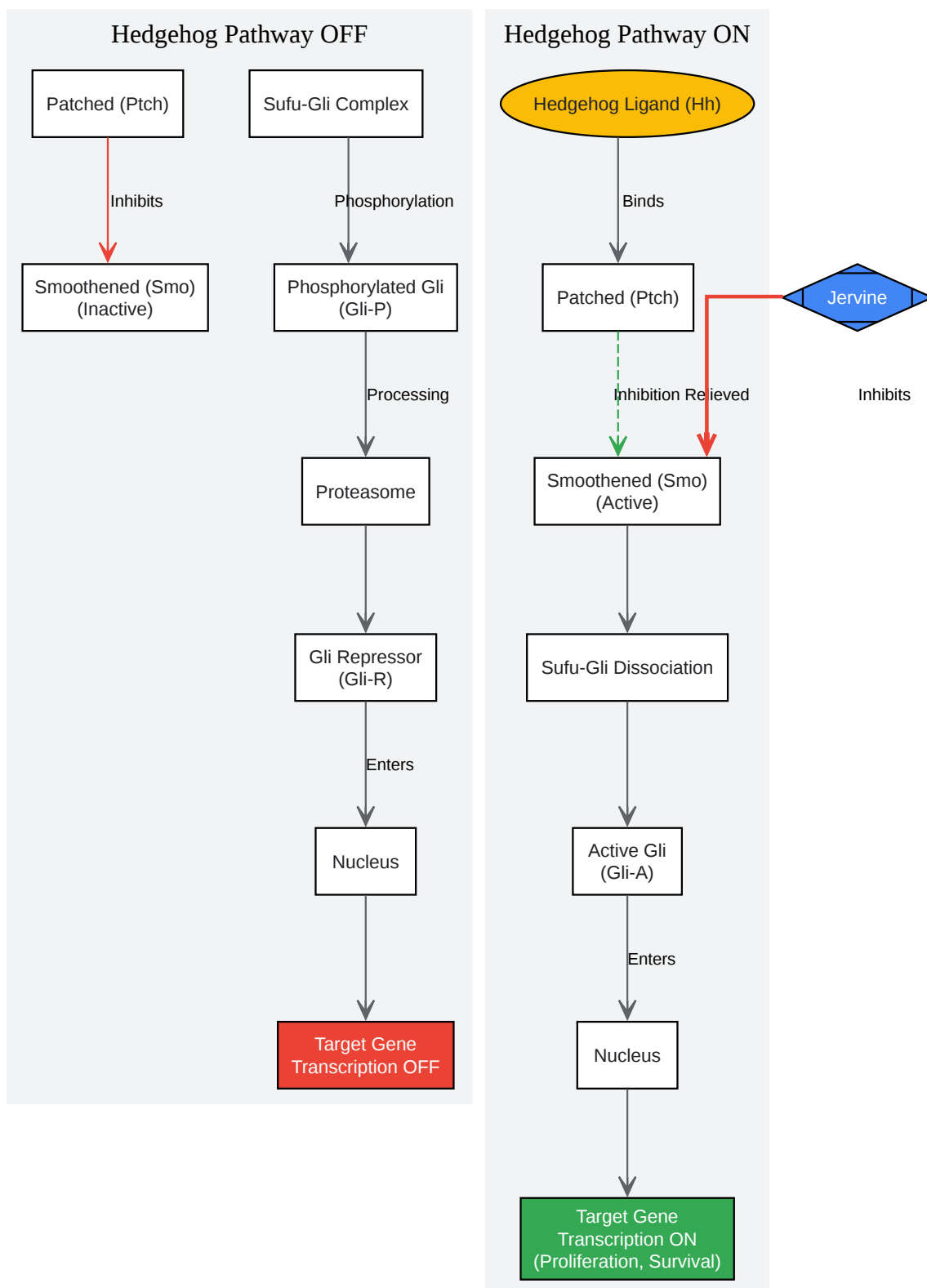
The primary mechanism by which **jervine** and its derivatives exert their anticancer effects is through the inhibition of the Hedgehog (Hh) signaling pathway. This pathway plays a critical role in embryonic development and tissue homeostasis, and its aberrant activation is a driver in several human cancers.

The key transducer of the Hh signal is the G protein-coupled receptor (GPCR)-like protein, Smoothened (Smo). In the absence of the Hh ligand, the receptor Patched (Ptch) inhibits Smo activity. Binding of Hh to Ptch relieves this inhibition, allowing Smo to activate the Gli family of transcription factors, which then translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival.

Jervine acts as a direct antagonist of Smo, binding to its heptahelical bundle and preventing its activation, thereby blocking the downstream signaling cascade.[1][2]

Hedgehog Signaling Pathway Diagram

The following diagram illustrates the canonical Hedgehog signaling pathway and the inhibitory action of **jervine**.



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Caption: The Hedgehog signaling pathway and the inhibitory role of **Jervine**.

Experimental Protocols for Biological Assays

The evaluation of **jervine** and its derivatives as Hedgehog pathway inhibitors involves a series of in vitro and cell-based assays.

Gli-Luciferase Reporter Assay

This assay is a common method to quantify the activity of the Hedgehog signaling pathway.^[1]^[16] It utilizes a cell line, such as NIH3T3 cells, that has been stably transfected with a reporter construct containing the firefly luciferase gene under the control of a Gli-responsive promoter.

Generalized Protocol:

- **Cell Seeding:** Plate the Gli-luciferase reporter cells in a multi-well plate and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with varying concentrations of the test compounds (e.g., **jervine** derivatives) in the presence of a Hedgehog pathway agonist (e.g., Sonic Hedgehog (Shh) ligand or a Smo agonist like SAG).
- **Incubation:** Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for reporter gene expression.
- **Lysis and Luciferase Measurement:** Lyse the cells and measure the firefly luciferase activity using a luminometer. A constitutively expressed Renilla luciferase is often co-transfected to normalize for cell viability and transfection efficiency.
- **Data Analysis:** The reduction in luciferase activity in the presence of the test compound indicates inhibition of the Hedgehog pathway. IC₅₀ values are calculated from the dose-response curves.

Smoothened Binding Assay

Direct binding of **jervine** and its analogs to the Smoothened receptor can be assessed using competitive binding assays with a fluorescently labeled ligand.^[17]

Generalized Protocol:

- **Cell Preparation:** Use cells that overexpress Smoothed (e.g., transiently transfected HEK293T cells).
- **Ligand Incubation:** Incubate the cells with a fluorescently labeled Smo antagonist (e.g., BODIPY-cyclopamine) in the presence of increasing concentrations of the unlabeled test compound.
- **Washing and Analysis:** After incubation, wash the cells to remove unbound ligand and quantify the cell-associated fluorescence using flow cytometry or a fluorescence plate reader.
- **Data Analysis:** A decrease in fluorescence with increasing concentrations of the test compound indicates competitive binding to Smoothed. The data can be used to determine the binding affinity (K_i) of the test compound.

Antifungal Susceptibility Testing

The antifungal activity of **jervine** derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Generalized Protocol:

- **Inoculum Preparation:** Prepare a standardized suspension of the fungal strain to be tested.
- **Compound Dilution:** Prepare serial dilutions of the test compounds in a microtiter plate containing a suitable broth medium.
- **Inoculation:** Inoculate each well with the fungal suspension.
- **Incubation:** Incubate the plates at an appropriate temperature and for a sufficient duration (e.g., 24-48 hours).
- **MIC Determination:** The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.

Conclusion

Jervine and its derivatives represent a promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. Their well-defined mechanism of action as inhibitors of the Hedgehog signaling pathway provides a strong rationale for their continued investigation. The ongoing efforts in the chemical synthesis of **jervine**, driven by innovative and convergent strategies, are paving the way for the creation of a diverse library of analogs. The detailed biological evaluation of these derivatives, guided by SAR studies, will be crucial in identifying lead compounds with enhanced potency, selectivity, and drug-like properties. This technical guide serves as a foundational resource for researchers dedicated to advancing the therapeutic potential of this fascinating class of natural products.

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